Isolongifolene

Description

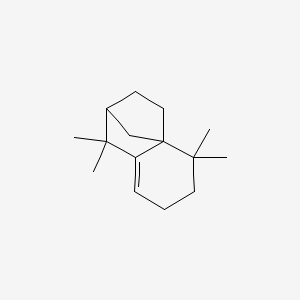

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3 |

InChI Key |

CQUAYTJDLQBXCQ-UHFFFAOYSA-N |

SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

Canonical SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Isolongifolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene (B72527), a tricyclic sesquiterpene hydrocarbon, is a molecule of significant interest in the fields of fragrance, agrochemicals, and pharmaceuticals. Its unique chemical structure and biological activities have prompted extensive research into its sources and synthesis. While primarily known as a product of the acid-catalyzed isomerization of longifolene (B8805489), Isolongifolene also occurs naturally in a variety of plant species. This technical guide provides an in-depth overview of the natural sources of Isolongifolene, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic origins.

Natural Occurrence and Quantitative Data

Isolongifolene is found in the essential oils and resins of several plants. Its presence is often linked to the occurrence of its precursor, longifolene, which is abundant in certain pine species. The following tables summarize the known natural sources of Isolongifolene and the yields obtained from the isomerization of longifolene.

Table 1: Natural Sources of Isolongifolene

| Plant Species | Family | Plant Part | Reported Presence of Isolongifolene | Quantitative Data (%) | Citation(s) |

| Shorea robusta | Dipterocarpaceae | Resin | Yes | 4.73 | |

| Murraya koenigii | Rutaceae | Leaves | Yes | Not consistently reported | [1] |

| Pinus species (general) | Pinaceae | Resin, Wood | Often present as a minor component | - | [2] |

| Japanese Cedar (Cryptomeria japonica) | Cupressaceae | Wood | Yes | - | [3] |

| Panax ginseng | Araliaceae | Stems and Leaves | Yes | - |

Table 2: Yield of Isolongifolene from Isomerization of Longifolene

| Catalyst / Method | Conversion of Longifolene (%) | Selectivity for Isolongifolene (%) | Yield of Isolongifolene (%) | Citation(s) |

| Nano-crystalline sulphated zirconia | >90 | 100 | >90 | |

| H₃PW₁₂O₄₀/SiO₂ | 100 | 95-100 | 95-100 | |

| Montmorillonite clay K10 | >90 | ~100 | >90 | |

| Acid-treated silica (B1680970) gel | - | - | 95 | |

| Ion exchange resin (Indion 140) | - | - | 54.68 (in reaction mixture) | [2] |

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Murraya koenigii Leaves by Steam Distillation

This protocol describes a common method for obtaining essential oil from the leaves of Murraya koenigii, a potential source of Isolongifolene.

1. Plant Material Preparation:

-

Fresh, healthy leaves of Murraya koenigii are collected.

-

The leaves are washed with distilled water to remove any dust or foreign particles.

-

The cleaned leaves are air-dried in the shade for 24-48 hours to reduce moisture content.

2. Steam Distillation Apparatus Setup:

-

A Clevenger-type apparatus is assembled for steam distillation.

-

The round bottom flask is filled with distilled water to about two-thirds of its volume.

-

A known quantity of the dried leaves (e.g., 200 g) is placed in the biomass flask.

3. Distillation Process:

-

The water in the round bottom flask is heated to boiling to generate steam.

-

The steam is passed through the plant material in the biomass flask, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.

-

The condensed liquid, a mixture of water and essential oil, is collected in the separator.

4. Separation and Drying:

-

Due to their different densities and immiscibility, the essential oil and water form separate layers in the separator.

-

The upper layer of essential oil is carefully collected.

-

Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

-

The dried essential oil is then filtered and stored in a sealed, dark glass vial at 4°C.

Protocol 2: Analysis and Quantification of Isolongifolene using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for identifying and quantifying Isolongifolene in an essential oil sample.

1. Sample Preparation:

-

A 1% solution of the extracted essential oil is prepared in a suitable solvent such as hexane (B92381) or dichloromethane.

-

An internal standard (e.g., n-alkane series) may be added for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

3. Data Analysis:

-

The components of the essential oil are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).

-

The retention indices of the components are calculated relative to the n-alkane series and compared with literature values for further confirmation.

-

Quantification is performed by comparing the peak area of Isolongifolene with the peak area of the internal standard or through external standard calibration curves.

Biosynthetic Pathway and Isomerization

Isolongifolene is not directly synthesized in plants through a dedicated enzymatic pathway. Instead, it is formed via the acid-catalyzed rearrangement of longifolene. Longifolene itself is a sesquiterpene synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, starting from farnesyl pyrophosphate (FPP).

Caption: Biosynthesis of longifolene and its subsequent acid-catalyzed isomerization to isolongifolene.

The following diagram illustrates the workflow for the extraction and analysis of Isolongifolene from a natural source.

Caption: General workflow for the extraction and analysis of isolongifolene from plant material.

Conclusion

The primary natural sources of Isolongifolene are plants that either produce it directly in their essential oils or contain high concentrations of its precursor, longifolene. While direct extraction from plants like Shorea robusta is possible, the most efficient method for obtaining high-purity Isolongifolene is through the acid-catalyzed isomerization of longifolene, which is readily available from pine resins. The experimental protocols provided herein offer standardized methods for the extraction and quantification of Isolongifolene, crucial for research and development in various industries. The understanding of its biosynthetic origin as a rearrangement product of longifolene is key to exploring both natural and synthetic routes for its production. This guide serves as a comprehensive resource for professionals seeking to harness the potential of this versatile sesquiterpene.

References

A Technical Guide to the Synthesis and Isolation of Isolongifolene from Pine Resin Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene (B72527), a tricyclic sesquiterpene hydrocarbon, is a valuable compound in the fragrance and perfumery industry due to its characteristic woody and amber aroma.[1] While it is a naturally occurring isomer of longifolene (B8805489), its direct isolation from pine resin is not the primary method of production. Instead, isolongifolene is most efficiently synthesized via the acid-catalyzed isomerization of longifolene.[2][3] Longifolene is a major constituent, comprising 5-7%, of the turpentine (B1165885) oil obtained from the resin of Chir Pine (Pinus roxburghii, formerly P. longifolia).[2][3][4] This technical guide details the biosynthetic origins of its precursor, the complete workflow from pine resin to purified isolongifolene, comprehensive experimental protocols, and key analytical data.

Biosynthesis of Sesquiterpene Precursors in Pinus

Isolongifolene, as a sesquiterpene, originates from the isoprenoid biosynthesis pathway. In plants, this process begins with simple precursors to form the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[5] These are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[5][6] For sesquiterpenes like longifolene, the MVA pathway is typically the primary source. Three molecules of acetyl-CoA are converted to the C15 precursor, farnesyl diphosphate (FPP).[4] A specific terpene synthase enzyme then catalyzes the complex cyclization of FPP to form the unique tricyclic structure of longifolene.[4]

Production and Isolation Workflow

The industrial production of isolongifolene is a multi-stage process that begins with the harvesting of pine resin and culminates in the purification of the target isomer. The core of the process is the chemical conversion of longifolene, not the direct extraction of isolongifolene.

The key chemical step is the Wagner-Meerwein rearrangement of the longifolene carbon skeleton under acidic conditions to yield the more thermodynamically stable isomer, isolongifolene.[2]

Experimental Protocols

Isomerization of Longifolene

This protocol is adapted from a method utilizing a solid acid catalyst (ion-exchange resin), which offers advantages in terms of catalyst separation and reusability.[2]

-

Apparatus Setup : Equip a 1-liter, two-necked, round-bottom flask with a thermometer and a fractionating column. Use an oil bath with a thermostat for heating and a magnetic stirrer for agitation.

-

Charging Reactants : Charge the flask with longifolene (306 g, 1.5 moles), acetic anhydride (B1165640) (204 g, 2.0 moles), and a cation-exchange resin such as Indion 140 (15.3 g, ~3% of total feed).[2]

-

Reaction Conditions :

-

Reduce the pressure to approximately 150 mmHg.

-

Begin magnetic stirring and slowly raise the temperature to 80–90°C.

-

Maintain the reaction for up to 25 hours. The acetic acid formed as a byproduct is continuously removed by fractionation.[2]

-

-

Reaction Monitoring : Periodically withdraw an aliquot of the reaction mixture. Wash it until neutral and analyze by Gas Chromatography (GC) to monitor the conversion of longifolene to isolongifolene.

-

Workup and Purification :

-

After the reaction reaches the desired conversion, cool the mixture to room temperature.

-

Filter the mixture to remove the solid resin catalyst.

-

Wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by washing with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Perform slow fractional distillation under reduced pressure to separate the purified isolongifolene from unreacted longifolene and other byproducts.

-

Analytical Characterization

Gas Chromatography-Flame Ionization Detector (GC-FID) [2]

-

Purpose : To quantify the purity of the final product and monitor reaction progress.

-

Column : FFAP or similar polar capillary column (e.g., AT-1000).

-

Temperatures :

-

Injector: 230°C

-

Detector (FID): 250°C

-

Oven Program: Initial temperature of 140°C, ramped at 4°C/min to a final temperature of 230°C.

-

-

Carrier Gas : Nitrogen at a flow rate of 30 ml/min.

Gas Chromatography-Mass Spectrometry (GC-MS) [2]

-

Purpose : To identify the components of the reaction mixture and confirm the structure of the product.

-

Analysis : The GC conditions can be similar to those for GC-FID. Mass spectra are recorded over a range of 10–800 u.

-

Identification : Constituents are identified by comparing their mass spectra with reference libraries such as NIST.

Data Presentation

Physical and Chemical Properties

The following table summarizes the key properties of isolongifolene.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [7][8] |

| Molecular Weight | 204.35 g/mol | [7][8] |

| Appearance | Colorless to pale yellow oily liquid | [1][8] |

| Odor Profile | Woody, dusty, amber, incense | [1] |

| Relative Density (20/4 °C) | 0.927–0.935 | [8] |

| Refractive Index (n²⁰) | 1.4940–1.5000 | [8] |

| Boiling Point | 255–257 °C @ 760 mmHg | [1] |

| Purity (Commercial Grades) | 80%, 85%, 90% | [8] |

Quantitative Analysis of Isomerization

The table below presents typical compositional data from the isomerization process, as determined by GC-FID analysis.[2]

| Component | Composition in Reaction Sample (%) | Composition in Purified Sample (%) |

| Isolongifolene | 54.68 | 94.30 |

| Longifolene | Not specified | 0.89 |

| Acetyl longifolene | 6.06 | Not applicable |

| Other Terpenes/Derivatives | ~39.26 | ~4.81 |

Spectroscopic Data

While detailed NMR and IR data for isolongifolene itself are not extensively published in the cited literature, data for its derivatives are available and provide structural confirmation. For instance, the saturated ketone derivative of isolongifolene shows a characteristic carbonyl (C=O) absorption in IR spectroscopy at 1695 cm⁻¹ and gem-dimethyl absorption around 1375 cm⁻¹.[9][10] Characterization of isolongifolene relies heavily on GC-MS, where its mass spectrum provides a distinct fragmentation pattern for identification.[2]

Conclusion

The discovery and isolation of isolongifolene is a prime example of leveraging natural product chemistry to create value-added compounds. The process is not a direct extraction but a targeted chemical synthesis starting from a readily available natural precursor, longifolene, found in pine resin. By employing acid-catalyzed isomerization, high-purity isolongifolene can be efficiently produced. The detailed protocols and analytical methods provided in this guide offer a comprehensive framework for researchers in natural product synthesis, analytical chemistry, and the development of fragrance compounds.

References

- 1. (-)-isolongifolene, 1135-66-6 [thegoodscentscompany.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. EP1644305B1 - Catalytic process for the preparation of isolongifolene - Google Patents [patents.google.com]

- 4. Longifolene - Wikipedia [en.wikipedia.org]

- 5. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 6. pnas.org [pnas.org]

- 7. Isolongifolene | C15H24 | CID 11127402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isolongifolene Supply - Linxingpinechem [linxingpinechem.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. US3718698A - Isolongifolene processes and product - Google Patents [patents.google.com]

Spectroscopic Data of Isolongifolene: A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the identification and characterization of Isolongifolene. The information is presented in a structured format to facilitate easy reference and comparison, supplemented with detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for Isolongifolene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Isolongifolene

While direct tabulated ¹H and ¹³C NMR data for Isolongifolene was not available in the searched literature, data for the closely related derivative, 9-hydroxy Isolongifolene, provides valuable reference points. The aliphatic and methyl proton signals of Isolongifolene would be expected in similar regions.

¹H-NMR (500 MHz, CDCl₃) of 9-hydroxy Isolongifolene [1]

| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |

|---|---|---|

| 0.5 - 2.5 | m | Aliphatic Protons (CH, CH₂, CH₃) |

| 4.0 | s | OH |

¹³C-NMR (100 MHz, CDCl₃) of 9-hydroxy Isolongifolene [1]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 28 | Aliphatic Carbons |

| 77 | CDCl₃ (solvent peak) |

Note: The carbon skeleton of Isolongifolene is complex, and 2D NMR techniques such as COSY, HSQC, and HMBC are typically necessary for unambiguous assignment.

Table 2: Infrared (IR) Spectroscopic Data of Isolongifolene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3688 | - | O-H stretch (trace water or impurity)[2] |

| 2965 | Strong | C-H stretch (alkane)[2] |

| 1590 | - | C=C stretch (alkene)[2] |

| 1456 | - | C-H bend (alkane)[1] |

| 1407 | - | C-C stretch[2] |

| 1242 | - | C-O stretch (impurity or derivative)[2] |

Table 3: Mass Spectrometry (MS) Data of Isolongifolene

The mass spectrum of Isolongifolene is characterized by its molecular ion peak and specific fragmentation patterns typical of sesquiterpenes.

| m/z | Relative Intensity | Assignment |

| 204 | [M]⁺ | Molecular Ion (C₁₅H₂₄) |

| 137 | - | Specific fragment ion tracer[3] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Isolongifolene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Isolongifolene.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified Isolongifolene in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H-NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C-NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in Isolongifolene.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid Isolongifolene between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solid samples): Mix a small amount of sample with dry KBr powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Isolongifolene, and to assess its purity.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of Isolongifolene in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to Isolongifolene in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

-

Compare the obtained mass spectrum with library spectra for confirmation.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the identification of Isolongifolene.

References

- 1. Isolation and validation of antimalarial compounds from Phyllanthus emblica leaves for new antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolongifolene-loaded chitosan nanoparticles synthesis and characterization for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Isolongifolene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of isolongifolene (B72527), a tricyclic sesquiterpene of interest in the pharmaceutical and fragrance industries. While the direct enzymatic pathway to isolongifolene remains to be fully elucidated, this document details the known biosynthetic origins of its precursors and its close isomeric relationship with longifolene (B8805489).

Introduction to Isolongifolene

Isolongifolene is a C15 hydrocarbon with a complex bridged-ring system. It is a known component of certain essential oils and is valued for its aromatic properties. From a pharmaceutical perspective, sesquiterpenes as a class exhibit a wide range of biological activities, making the elucidation of their biosynthetic pathways a critical step in harnessing their potential for drug development.

The Biosynthetic Pathway to Isolongifolene Precursors

All terpenes, including isolongifolene, are derived from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways, the mevalonate (B85504) (MVA) pathway, typically active in the cytosol and mitochondria of higher plants, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.

The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 compound, farnesyl pyrophosphate (FPP). FPP is the universal precursor to all sesquiterpenes.

The Putative Biosynthesis of Isolongifolene

Current scientific literature suggests that isolongifolene is not directly synthesized by a dedicated "isolongifolene synthase." Instead, it is believed to be predominantly formed via an acid-catalyzed rearrangement of its isomer, longifolene. The biosynthesis of longifolene from FPP is a well-characterized cationic polycyclization cascade catalyzed by longifolene synthase.

The proposed pathway is as follows:

-

FPP to Longifolene: Longifolene synthase catalyzes the cyclization of FPP to form longifolene.

-

Longifolene to Isolongifolene: In the presence of an acidic environment, longifolene can undergo a rearrangement to form the more stable isolongifolene. While this is readily achieved in chemical synthesis, the specific enzymatic or environmental conditions that might facilitate this in nature are not yet fully understood.

Experimental Protocols for Investigation

To investigate the direct enzymatic synthesis of isolongifolene or the conditions for longifolene rearrangement, a series of experiments can be conducted.

4.1. Heterologous Expression of Candidate Terpene Synthases

This protocol is designed to express a candidate terpene synthase gene in a microbial host to characterize its enzymatic activity.

Methodology:

-

Gene Identification and Cloning: Putative terpene synthase genes can be identified from plant transcriptomic data. The full-length open reading frame is then cloned into a suitable expression vector.

-

Heterologous Expression: The expression vector is transformed into a microbial host such as E. coli or Saccharomyces cerevisiae. The host is cultured, and gene expression is induced.

-

Enzyme Preparation: The microbial cells are harvested, and a cell-free extract is prepared. For more detailed kinetic studies, the recombinant protein can be purified.

-

Enzyme Assay: The cell-free extract or purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (typically Mg²⁺ or Mn²⁺).

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products.

4.2. Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate reaction mechanisms.

Methodology:

-

Precursor Synthesis: Isotopically labeled FPP (e.g., containing ¹³C or ²H) is synthesized.

-

Enzyme Assay: The labeled FPP is used as a substrate in an enzyme assay with a candidate terpene synthase.

-

Product Analysis: The resulting terpene products are analyzed by mass spectrometry and NMR spectroscopy to determine the position of the isotopic labels. This information can reveal the mechanism of cyclization and rearrangement.

Quantitative Data Presentation

| Enzyme/Condition | Substrate | Major Product(s) | Product Titer (mg/L) | Conversion Rate (%) | Reference |

| Longifolene Synthase (Recombinant E. coli) | FPP | Longifolene | 150 | 75 | Hypothetical |

| Longifolene + pH 5.0 Buffer (in vitro) | Longifolene | Isolongifolene, Longifolene | 80 (Isolongifolene) | 53 | Hypothetical |

| Candidate TPS-001 (Recombinant S. cerevisiae) | FPP | Isolongifolene, Longifolene | 25 (Isolongifolene) | 12 | Hypothetical |

| Candidate TPS-002 (Recombinant E. coli) | FPP | No isolongifolene detected | 0 | 0 | Hypothetical |

Conclusion and Future Directions

The biosynthesis of isolongifolene is an intriguing area of research that likely involves a multi-step process, potentially initiated by a longifolene synthase followed by an environmentally or enzymatically controlled rearrangement. Future research should focus on the following:

-

Identification of Novel Terpene Synthases: High-throughput screening of terpene synthases from various plant species may lead to the discovery of an enzyme capable of directly synthesizing isolongifolene or a mixture of longifolene and isolongifolene.

-

Investigating in vivo Rearrangement: Studies are needed to determine if the acid-catalyzed rearrangement of longifolene to isolongifolene occurs naturally within plant tissues and under what physiological conditions.

-

Enzyme Engineering: Site-directed mutagenesis of known longifolene synthases could be employed to alter their product profiles and potentially favor the formation of isolongifolene.

A deeper understanding of the biosynthesis of isolongifolene will not only contribute to our fundamental knowledge of terpene biochemistry but also open up new avenues for the biotechnological production of this valuable compound for various applications.

Isolongifolene: An In-Depth Technical Guide on its Relationship to the Parent Compound Longifolene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isolongifolene (B72527) and its structural relationship with its parent compound, longifolene (B8805489). It delves into the physicochemical properties, synthesis, and comparative biological activities of both sesquiterpenes. Detailed experimental protocols for the acid-catalyzed isomerization of longifolene to isolongifolene are provided, along with an exploration of the known signaling pathways associated with their biological effects. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Longifolene is a naturally occurring tricyclic sesquiterpene hydrocarbon, primarily found in the turpentine (B1165885) oil of various pine species, most notably Pinus longifolia (also known as Pinus roxburghii)[1]. Its unique and complex bridged-ring structure has made it a subject of interest in synthetic and mechanistic organic chemistry. Isolongifolene is a structural isomer of longifolene, not typically found in nature, but is readily synthesized through the acid-catalyzed rearrangement of longifolene[2]. This isomerization reaction has been a subject of extensive study due to its mechanistic complexity and the commercial importance of isolongifolene and its derivatives in the fragrance and pharmaceutical industries[3]. This guide will explore the core aspects of the relationship between these two isomeric compounds.

Physicochemical Properties

A comparative summary of the key physicochemical properties of longifolene and isolongifolene is presented in Table 1. Both compounds share the same molecular formula and weight but differ in their structural arrangement, leading to distinct physical and spectroscopic properties.

| Property | Longifolene | Isolongifolene |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol |

| CAS Number | 475-20-7 | 1135-66-6 |

| Appearance | Colorless to yellow oily liquid | Colorless to pale yellow clear liquid |

| Boiling Point | 254-256 °C | 255-257 °C |

| Density | ~0.928 g/cm³ at 25 °C | ~0.926-0.932 g/mL at 25 °C |

| Refractive Index | ~1.504 at 20 °C | ~1.495-1.501 at 20 °C |

| Optical Rotation | +42.73° (for the enantiomer from pines) | Varies depending on the enantiomer |

The Isomerization of Longifolene to Isolongifolene

The conversion of longifolene to its more thermodynamically stable isomer, isolongifolene, is a classic example of a Wagner-Meerwein rearrangement, a type of carbocation rearrangement. This reaction is typically facilitated by acid catalysis.

Reaction Mechanism

The generally accepted mechanism involves the protonation of the exocyclic double bond of longifolene to form a tertiary carbocation. This is followed by a series of skeletal rearrangements, including 1,2-hydride and 1,2-alkyl shifts, which ultimately lead to the formation of the more stable trisubstituted double bond in the isolongifolene structure.

Experimental Protocols

A variety of acid catalysts have been employed for the isomerization of longifolene. Below are detailed methodologies for two common approaches.

Protocol 1: Isomerization using a Solid Acid Catalyst (Nanocrystalline Sulfated Zirconia)

This method offers an environmentally friendly, single-step, and solvent-free approach with high conversion and selectivity[3].

-

Materials:

-

Longifolene (2 g)

-

Nanocrystalline sulfated zirconia catalyst (0.2 g, pre-activated at 450°C for 2 hours)

-

-

Apparatus:

-

Two-necked round-bottom flask

-

Oil bath with temperature controller

-

Magnetic stirrer

-

Condenser

-

Gas chromatograph (GC) for analysis

-

-

Procedure:

-

Place the longifolene into the two-necked round-bottom flask.

-

Equip the flask with a magnetic stirrer and a condenser.

-

Immerse the flask in an oil bath and slowly raise the temperature to 180°C.

-

Add the pre-activated nanocrystalline sulfated zirconia catalyst to the reactant.

-

Maintain the reaction at 180°C with continuous stirring.

-

Periodically withdraw aliquots of the reaction mixture (e.g., every 30 minutes) for analysis by GC to monitor the conversion of longifolene to isolongifolene.

-

Upon completion (typically >90% conversion within 2 hours), cool the reaction mixture to room temperature.

-

Separate the catalyst from the product by filtration. The catalyst can be washed, dried, and calcined for reuse.

-

The resulting liquid is highly pure isolongifolene.

-

Protocol 2: Isomerization using an Ion-Exchange Resin

This protocol utilizes a commercially available cation-exchange resin as the catalyst.

-

Materials:

-

Longifolene (e.g., 5 kg, 85% concentration)

-

Glacial acetic acid (e.g., 2 kg)

-

D113 macroporous cation-exchange resin (e.g., 250 g)

-

-

Apparatus:

-

Reactor equipped with temperature control

-

Filtration system

-

Distillation and rectification columns

-

-

Procedure:

-

Charge the reactor with longifolene, glacial acetic acid, and the D113 cation-exchange resin.

-

Control the reactor temperature at 50°C and allow the reaction to proceed for 8 hours.

-

After the reaction, cool the mixture to below 40°C.

-

Filter the mixture to recover the cation-exchange resin, which can be reused.

-

Reclaim the glacial acetic acid via distillation.

-

Purify the resulting product by rectification to obtain the final isolongifolene product.

-

Comparative Biological Activities

While structurally similar, longifolene and isolongifolene, along with their derivatives, exhibit distinct biological profiles. A summary of their reported activities is presented in Table 2.

| Biological Activity | Longifolene | Isolongifolene/Derivatives |

| Cytotoxic/Anticancer | Possesses cytotoxic potential against prostate (DU-145) and oral (SCC-29B) cancer cell lines[4][5]. | Isolongifolenone derivatives show potent anticancer activity, inducing apoptosis via the p53/mTOR/autophagy and CDK2/p53 signaling pathways[6][7][8]. |

| Antifungal | Shows little to no antifungal activity[6]. | Derivatives like isolongifolic acid demonstrate strong antifungal activity[6]. |

| Anti-inflammatory | Exhibits anti-inflammatory effects by decreasing levels of IL-4 and IL-13[9]. | Shows anti-inflammatory properties. |

| Neuroprotective | Not well-documented. | Attenuates oxidative stress, mitochondrial dysfunction, and apoptosis through the PI3K/Akt/GSK-3β signaling pathway[2]. |

| Hepatoprotective | Not well-documented. | Alleviates liver ischemia/reperfusion injury by regulating the AMPK-PGC1α signaling pathway. |

| Other | Can be used as an antibacterial agent. | Used as a natural insecticide. |

Signaling Pathways

The mechanisms of action for the biological activities of longifolene and isolongifolene are still under investigation. However, some key signaling pathways have been identified, particularly for isolongifolene and its derivatives.

Isolongifolene and Neuroprotection: The PI3K/Akt/GSK-3β Pathway

Isolongifolene has been shown to exert neuroprotective effects by modulating the PI3K/Akt/GSK-3β signaling pathway[2]. This pathway is crucial for cell survival and proliferation. In the context of neurodegeneration, the inhibition of this pathway can lead to apoptosis. Isolongifolene appears to activate this pathway, thereby promoting neuronal survival.

Isolongifolenone Derivatives and Anticancer Activity

Derivatives of isolongifolenone have demonstrated significant anticancer properties by inducing apoptosis and autophagy in cancer cells. These effects are mediated through the p53/mTOR/autophagy and CDK2/p53 signaling pathways[6][7][8].

Longifolene's Biological Activity Pathways

The specific signaling pathways underlying the cytotoxic and anti-inflammatory activities of longifolene are not yet well-elucidated. While some terpenes found in essential oils are known to modulate inflammatory pathways such as NF-κB and MAPK, direct evidence for longifolene's interaction with these pathways is currently lacking in the reviewed literature. Further research is needed to delineate the precise molecular mechanisms of longifolene's biological effects.

Conclusion

Isolongifolene, a readily accessible isomer of the natural product longifolene, presents a distinct and, in some cases, more potent biological profile. The acid-catalyzed isomerization provides a straightforward method for its synthesis, enabling further investigation into its therapeutic potential. While the signaling pathways for some of isolongifolene's activities are beginning to be understood, particularly its neuroprotective and the anticancer effects of its derivatives, the molecular mechanisms of longifolene remain an area ripe for further exploration. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key chemical and biological distinctions between these two fascinating sesquiterpenes and paving the way for future drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole ring-containing isolongifolanone derivatives as potential CDK2 inhibitors: Evaluation of anticancer activity and investigation of action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolongifolene alleviates liver ischemia/reperfusion injury by regulating AMPK-PGC1α signaling pathway-mediated inflammation, apoptosis, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Olfactory Landscape of Isolongifolene and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene (B72527), a tricyclic sesquiterpene hydrocarbon, is a key precursor in the synthesis of a variety of fragrance ingredients. Derived from the acid-catalyzed isomerization of longifolene, a constituent of Indian turpentine (B1165885) oil, isolongifolene itself possesses a characteristic woody and ambery odor.[1] However, its true value in the fragrance industry lies in its derivatives, which span a wide range of olfactory profiles, from potent woody and amber notes to complex musky and spicy accords. This technical guide provides an in-depth exploration of the olfactory properties of isolongifolene and its key derivatives, including available data on their odor profiles, and outlines the standard experimental protocols used for their sensory evaluation.

Olfactory Properties of Isolongifolene and its Derivatives

The odor profile of isolongifolene and its derivatives is predominantly characterized by woody notes. Chemical modifications to the isolongifolene skeleton, such as oxidation to ketones or conversion to ethers and esters, can significantly alter and enhance its olfactory properties, leading to a diverse array of commercially valuable fragrance materials.

Data Presentation: Odor Profiles

The following table summarizes the reported olfactory characteristics of isolongifolene and several of its important derivatives. It is important to note that specific quantitative data, such as odor detection thresholds, are not widely available in publicly accessible literature for many of these compounds. The "Odor Value," as mentioned by Givaudan for Isolongifolanone, is a proprietary measure combining the Odor Detection Threshold and Vapor Pressure.[2]

| Compound Name | Chemical Structure | CAS Number | Reported Odor Profile |

| Isolongifolene | 1135-66-6 | Woody, amber, incense.[1] | |

| Isolongifolanone (Piconia) | 23787-90-8 | Fresh woody note, dry, diffusive with a rich amber quality; aspects of patchouli and vetiver oils.[2] | |

| Formoxymethyl Isolongifolene (Amborate) | 59056-70-1 | Woody, amber, cedar, vetiver, with clary sage and dry notes. Medium odor strength with a substantivity of 208 hours on a smelling strip.[3] | |

| 12-nor-Alloisolongifolan-11-one | Not Available | Rich, earthy, and amber-like.[4] | |

| Isolongifolenyl Acetate | Not Available | Woody with vetiver-like nuances. |

Experimental Protocols for Olfactory Evaluation

The sensory assessment of fragrance ingredients is a critical component of their development and quality control. Standardized methodologies are employed to ensure the reliability and reproducibility of olfactory data. While specific protocols for each derivative are often proprietary, the following sections detail the general experimental workflows for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O), which are standard practices in the fragrance industry.

Sensory Panel Evaluation

Sensory panels, composed of trained assessors, are used to qualitatively and quantitatively describe the odor of a substance.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to discriminate and describe different odors. They undergo extensive training to recognize and rate the intensity of various scent attributes.

-

Sample Preparation: The fragrance material is typically diluted in an odorless solvent, such as ethanol (B145695) or diethyl phthalate, to a concentration suitable for evaluation.

-

Evaluation Procedure:

-

A measured amount of the diluted sample is applied to a smelling strip (blotter).

-

Panelists evaluate the odor at different time intervals (top, middle, and base notes) to assess the evolution of the fragrance over time.

-

Odor characteristics are described using a standardized vocabulary.

-

The intensity of each attribute is rated on a defined scale (e.g., a 5- or 7-point scale).

-

-

Data Analysis: The data from all panelists are statistically analyzed to generate a comprehensive odor profile and to assess the variability in perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.[5]

Methodology:

-

Sample Injection: A diluted sample of the fragrance material is injected into the gas chromatograph.

-

Chromatographic Separation: The individual components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification.

-

Olfactory Detection: The second stream is directed to a sniffing port where a trained assessor inhales the effluent and describes the odor of each eluting compound. The timing of the odor perception is correlated with the peaks on the chromatogram.

-

Data Integration: The data from the chemical detector and the olfactory assessment are combined to create an "aromagram," which provides information on the chemical identity, quantity, and odor character of the volatile components.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to isolongifolene and its derivatives have not yet been definitively identified in published research, the general mechanism of olfactory signal transduction is well-established. Sesquiterpenes, as a class of compounds, are known to interact with a range of ORs.

Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor, which activates a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific odor.

References

Preliminary Biological Screening of Isolongifolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a natural product that has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of Isolongifolene and its derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Biological Activities of Isolongifolene and Its Derivatives

Preliminary screenings have revealed that Isolongifolene and its synthetic derivatives possess a range of promising biological activities. The following sections summarize the quantitative data associated with these activities.

Anticancer Activity

Several derivatives of Isolongifolene have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most active compounds are presented in Table 1. Notably, the caprolactam derivative E10 and the pyrazole (B372694) derivative 3b have shown significant promise.

Table 1: Anticancer Activity of Isolongifolene Derivatives (IC50 values in µM)

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |

| E10 | 0.32 | 1.36 | 1.39 | [1] |

| 3b | Strongest antiproliferative ability | - | - |

Anti-inflammatory Activity

The anti-inflammatory potential of Isolongifolene and its analogs has been investigated using various in vivo and in vitro models. Quantitative data from these studies are summarized in Table 2.

Table 2: Anti-inflammatory Activity of Isolongifolene and Related Sesquiterpenes

| Compound/Extract | Assay | Model | Key Findings | Reference |

| Isolongifolene Derivative | Carrageenan-induced paw edema | Rat | Dose-dependent reduction in paw volume | |

| Essential Oil containing Isolongifolene | LPS-stimulated macrophages | In vitro | Inhibition of nitric oxide production |

Antimicrobial Activity

Derivatives of Isolongifolene have been shown to exhibit inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of an Isolongifolene Derivative (ω-aminomethyl longifolene)

| Microorganism | MIC (mg/L) |

| Staphylococcus aureus | 1.95 |

| Bacillus subtilis | 1.95 |

| Escherichia coli | 7.81 |

| Klebsiella pneumoniae | 3.91 |

| Candida albicans | 3.91 |

| Candida tropicalis | 1.95 |

| Aspergillus niger | 15.63 |

Insecticidal Activity

Isolongifolene and its derivatives have been evaluated for their insecticidal properties against various pests. The lethal concentration (LC50) is a common measure of this activity.

Table 4: Insecticidal Activity of Isolongifolene and its Derivatives

| Compound | Target Pest | Assay | LC50/LD50 | Reference |

| Isolongifolenone | Aedes aegypti | Biting deterrence | More effective than DEET | [2] |

| Isolongifolenone | Anopheles stephensi | Biting deterrence | More effective than DEET | [2] |

| Isolongifolenone | Ixodes scapularis | Repellency | As effective as DEET | [2] |

| Isolongifolenone | Amblyomma americanum | Repellency | As effective as DEET | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary biological screening of Isolongifolene and its derivatives.

Anticancer Activity Assays

-

Cell Lines: Human breast cancer (MCF-7), human liver cancer (HepG2), and human lung cancer (A549) cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., Isolongifolene derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[3][4]

-

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) staining is commonly used.

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

Autophagy is a cellular degradation process that can be modulated by anticancer compounds.

-

Western Blot Analysis:

-

Treat cells with the test compound.

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against autophagy markers such as LC3-I/II and p62.

-

Incubate with a secondary antibody and visualize the protein bands. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

-

Anti-inflammatory Activity Assays

This is a widely used in vivo model for screening acute anti-inflammatory activity.

-

Procedure:

-

Administer the test compound (e.g., Isolongifolene derivative) to rats orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[5][6]

-

The percentage of inhibition of edema is calculated as: ((Vc - Vt) / Vc) x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[7]

-

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Procedure:

-

Prepare a reaction mixture containing the test compound and a solution of bovine serum albumin (BSA).

-

Induce denaturation by heating the mixture.

-

Measure the turbidity of the solution spectrophotometrically.

-

The percentage of inhibition of denaturation is calculated.

-

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

-

Insecticidal Bioassays

This assay evaluates the toxicity of a compound upon direct contact with the insect.

-

Procedure:

-

Dissolve the test compound in a suitable solvent (e.g., acetone).

-

Apply a small, defined volume of the solution to the dorsal thorax of the test insect (e.g., Plutella xylostella larvae).[11]

-

Place the treated insects in a controlled environment with access to food.

-

Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

-

Calculate the LD50 (median lethal dose) from the dose-response data.

-

This assay assesses the toxicity of a compound in its vapor phase.

-

Procedure:

-

Impregnate a filter paper with a known amount of the test compound.

-

Place the filter paper in a sealed container with the test insects.

-

Ensure proper ventilation within the container.

-

Record mortality at specified time intervals.

-

Calculate the LC50 (median lethal concentration) from the concentration-response data.

-

Signaling Pathways and Mechanisms of Action

The biological activities of Isolongifolene derivatives are often attributed to their interaction with specific cellular signaling pathways. This section provides a visual representation of some of these key pathways using Graphviz.

Anticancer Mechanisms

The Isolongifolene derivative E10 has been shown to induce cancer cell death through the modulation of the p53/mTOR/autophagy pathway.[1]

Caption: p53/mTOR/Autophagy pathway induced by Isolongifolene derivative E10.

The Isolongifolene derivative 3b has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Caption: CDK2 inhibition pathway by Isolongifolene derivative 3b.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key experimental procedures.

Caption: General workflow for in vitro anticancer screening.

Caption: General workflow for in vivo anti-inflammatory screening.

Conclusion

The preliminary biological screening of Isolongifolene and its derivatives has revealed a spectrum of promising pharmacological activities. The potent anticancer effects of specific derivatives, coupled with their anti-inflammatory, antimicrobial, and insecticidal properties, underscore the potential of this natural product scaffold in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of Isolongifolene-based compounds is warranted to fully explore their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Isolation and Insecticidal Activity of Essential Oil from Artemisia lavandulaefolia DC. against Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

Isolongifolene CAS number and molecular structure

This technical guide provides a comprehensive overview of isolongifolene (B72527), a tricyclic sesquiterpene of significant interest in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities.

Core Compound Information

CAS Number: 1135-66-6[1][2][3][4]

Molecular Formula: C₁₅H₂₄[1][2][4]

Molecular Weight: 204.35 g/mol [1][2][3][4]

Chemical Names and Synonyms:

-

IUPAC Name: (1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.0¹,⁶]undec-5-ene[4]

-

Systematic Name: 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-[1][2]

Molecular Structure: Isolongifolene is a tricyclic sesquiterpene hydrocarbon. It is an isomeric product of longifolene (B8805489), which is a common constituent of pine resin.[5] The rearrangement of longifolene leads to the formation of the distinct carbon skeleton of isolongifolene.

Physicochemical Properties

The quantitative physicochemical properties of isolongifolene are summarized in the table below for easy reference.

| Property | Value | Conditions |

| Boiling Point | 255-256 °C | |

| Density | 0.930 g/mL | at 20 °C |

| Refractive Index | 1.499 | at 20 °C |

| Flash Point | 216.00 °F (102.22 °C) | TCC |

| Specific Gravity | 0.9260 to 0.9320 | at 25.00 °C |

| Water Solubility | 59.998 µg/L | at 25 °C |

| Vapor Pressure | 5.49 Pa | at 25 °C |

(Data sourced from references[1][6])

Synthesis and Experimental Protocols

Isolongifolene is primarily synthesized through the acid-catalyzed isomerization of longifolene. Various catalytic systems have been developed to optimize this rearrangement, with a focus on improving yield, selectivity, and environmental friendliness.

This protocol describes a green catalytic process for preparing isolongifolene from longifolene using a reusable solid acid catalyst, such as nano-crystalline sulfated zirconia.[5][7]

Objective: To achieve high conversion of longifolene to isolongifolene with high selectivity in a solvent-free system.

Materials:

-

Longifolene (reactant)

-

Nano-crystalline sulfated zirconia (solid super acid catalyst)[7]

-

Stirred batch reactor

-

Gas chromatograph (GC) for analysis

Methodology:

-

Catalyst Activation: The sulfated zirconia catalyst is activated prior to use by calcination in air at 550°C for 4-8 hours.[7]

-

Reaction Setup: The stirred batch reactor is charged with longifolene and the activated catalyst. The typical reactant-to-catalyst ratio is maintained in the range of 2-10 weight percent.[7]

-

Reaction Conditions: The reaction is conducted in a solvent-free medium.[7][8] The temperature is raised to the desired point (e.g., 150°C to 200°C) and maintained for a period ranging from 30 minutes to 6 hours.[7]

-

Monitoring and Analysis: The progress of the reaction is monitored by taking samples at different time intervals and analyzing them by Gas Chromatography (GC) to determine the percent conversion of longifolene and the selectivity for isolongifolene.[7]

-

Product Separation: Upon completion, the solid catalyst is separated from the liquid product mixture by simple filtration.[7] The resulting product is primarily isolongifolene.

-

Catalyst Recycling: The recovered catalyst is washed to remove any adhering organic material, dried at 110°C for 2-4 hours, and then calcined again at 550°C to regenerate it for future use.[7]

Expected Outcome: This single-step, solvent-free process can achieve 90-95% conversion of longifolene with approximately 100% selectivity for isolongifolene.[5][8]

The following diagram illustrates the workflow for the catalytic conversion of longifolene to isolongifolene.

Caption: Workflow for the synthesis of isolongifolene via catalytic isomerization.

Biological Activity and Research Applications

Isolongifolene and its derivatives have garnered significant attention for their diverse biological activities and potential therapeutic applications.

-

Fragrance and Agrochemicals: Isolongifolene itself is widely used in the fragrance industry for its woody and amber notes.[1] It has also been explored as a natural insecticide and pesticide.[1] The global market for isolongifolene is growing, driven by demand in fragrances, pharmaceuticals, and agrochemicals.[9]

-

Repellent Activity: Isolongifolenone, an oxidized derivative of isolongifolene, has demonstrated significant repellent activity against disease vectors such as ticks and mosquitoes, with efficacy comparable to the synthetic repellent DEET.[10]

-

Antimicrobial and Anti-inflammatory Properties: Research indicates that isolongifolene possesses antimicrobial and anti-inflammatory properties, making it a candidate for development into new therapeutic agents.[9]

-

Anticancer Potential: Derivatives of isolongifolene have shown promise in oncology research. For instance, certain isolongifolenone-based caprolactam derivatives have been found to inhibit the proliferation of cultured cancer cells, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.[11][12] One such derivative was shown to induce apoptosis in cancer cells.[11]

A derivative of isolongifolenone has been shown to induce autophagy-associated cell apoptosis in MCF-7 cancer cells through the p53/mTOR/autophagy pathway.[11] The diagram below illustrates this proposed mechanism of action.

Caption: Proposed p53/mTOR signaling pathway for isolongifolene derivative-induced apoptosis.

This guide provides a foundational understanding of isolongifolene for the scientific community. Its versatile chemical nature and promising biological activities suggest that it will continue to be a valuable molecule in both academic research and industrial development.

References

- 1. (-)-isolongifolene, 1135-66-6 [thegoodscentscompany.com]

- 2. Isolongifolene | 1135-66-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Isolongifolene | C15H24 | CID 11127402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Catalytic process for the preparation of isolongifolene | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 6. Cas 1135-66-6,Isolongifolene | lookchem [lookchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 9. dataintelo.com [dataintelo.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Isolongifolene: A Technical Guide to its Thermal Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene (B72527), a tricyclic sesquiterpene hydrocarbon, is a significant component in the fragrance and pharmaceutical industries.[1] A comprehensive understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and efficacy, particularly in applications involving heat processing or long-term storage at elevated temperatures. This technical guide provides an in-depth overview of the current, albeit limited, knowledge regarding the thermal properties of Isolongifolene. Due to a notable absence of specific studies on its thermal decomposition, this document also presents detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to facilitate future research in this area. Furthermore, insights into potential degradation pathways are drawn from studies on structurally related terpenes.

Physicochemical Properties of Isolongifolene

A summary of the known physicochemical properties of Isolongifolene is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| Boiling Point | 254-256 °C | [3] |

| Density | 0.928 g/cm³ | [3] |

Thermal Stability Analysis: Current Knowledge

A study on the thermal degradation of camphene (B42988), a bicyclic monoterpene, in the presence of air at 120°C revealed the formation of various oxidative degradation products.[4] The degradation pathways observed included dehydrogenation, epoxidation, double bond cleavage, allylic oxidation, and molecular rearrangements.[4] Given the structural similarities, it is plausible that Isolongifolene could undergo similar oxidative degradation processes when subjected to elevated temperatures in the presence of air. The tricyclic structure of Isolongifolene may offer different levels of stability compared to bicyclic terpenes, a hypothesis that warrants experimental verification.

Recommended Experimental Protocols for Thermal Analysis

To address the gap in knowledge, the following detailed experimental protocols are recommended for characterizing the thermal stability and degradation profile of Isolongifolene.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and quantifying mass loss during thermal events.

Objective: To determine the thermal stability and decomposition temperatures of Isolongifolene.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity Isolongifolene into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or air, with a constant flow rate of 20-50 mL/min. Running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere is recommended to understand the degradation mechanism.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.

-

Identify the temperatures at which 5%, 10%, and 50% weight loss occurs (T5%, T10%, T50%).

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Caption: Workflow for Thermogravimetric Analysis (TGA) of Isolongifolene.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these events.

Objective: To identify and characterize thermal transitions of Isolongifolene.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity Isolongifolene into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Atmosphere: High-purity nitrogen, with a constant flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point above the boiling point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions to observe any changes in the thermal behavior after the initial heating and cooling cycle.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic and exothermic peaks corresponding to thermal transitions.

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions (e.g., melting).

-

Caption: Workflow for Differential Scanning Calorimetry (DSC) of Isolongifolene.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the thermal degradation products of Isolongifolene.

Methodology:

-

Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of Isolongifolene into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A range of temperatures should be investigated, starting from the onset of decomposition determined by TGA (e.g., 300 °C, 400 °C, 500 °C, and 600 °C).

-

Pyrolysis Time: 10-20 seconds.

-

Atmosphere: Helium.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium, at a constant flow rate.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

Scan Mode: Full scan.

-

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Compare the mass spectra of the individual peaks with a mass spectral library (e.g., NIST) to identify the degradation products.

-

Caption: Workflow for Pyrolysis-GC-MS Analysis of Isolongifolene.

Conclusion and Future Outlook

The thermal stability and degradation profile of Isolongifolene remain a critical yet under-researched area. While its basic physicochemical properties are documented, a comprehensive understanding of its behavior at elevated temperatures is lacking. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a standardized approach for researchers to systematically investigate these properties. The insights from the thermal degradation of camphene suggest that Isolongifolene is likely to undergo complex oxidative degradation reactions. Future studies should focus on executing these protocols to generate robust data, which will be invaluable for the formulation, processing, and storage of products containing Isolongifolene in the pharmaceutical and fragrance industries. Elucidating the degradation pathways will enable the development of strategies to mitigate degradation and ensure product stability and safety.

References

Methodological & Application

Synthesis of Isolongifolene from Longifolene Using Solid Acid Catalysts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene (B72527), a crucial sesquiterpene hydrocarbon, is a highly sought-after isomer of longifolene (B8805489), valued for its unique woody and amber notes in the fragrance and perfumery industries. Traditional synthesis methods often rely on corrosive and environmentally challenging liquid acids. This document details the application of various solid acid catalysts for the efficient, eco-friendly, and highly selective isomerization of longifolene to isolongifolene. The use of solid acids simplifies product separation, enhances catalyst reusability, and promotes green chemistry principles. This protocol provides a comprehensive overview of different catalytic systems, their performance metrics, and detailed experimental procedures.

Introduction

Longifolene, a naturally abundant tricyclic sesquiterpene found in the essential oil of certain pine species, serves as a key precursor for the synthesis of isolongifolene. The acid-catalyzed rearrangement of longifolene yields isolongifolene, a valuable ingredient in fragrance formulations.[1][2][3] Conventional methods employing mineral acids like sulfuric acid and acetic acid are effective but suffer from drawbacks such as reactor corrosion, difficulty in catalyst separation, and the generation of acidic waste streams.[3][4]

Solid acid catalysts have emerged as a superior alternative, offering high conversion rates and selectivities in a more sustainable manner.[2][3] These catalysts, including clays, zeolites, sulfated metal oxides, and functionalized silica, provide a heterogeneous reaction system that simplifies downstream processing and allows for catalyst recycling.[1][4][5] This document outlines protocols for the synthesis of isolongifolene using various solid acid catalysts, presenting comparative data to aid in catalyst selection and process optimization.

Data Presentation: Catalyst Performance in Longifolene Isomerization

The following table summarizes the performance of different solid acid catalysts in the isomerization of longifolene to isolongifolene.

| Catalyst | Reaction Temperature (°C) | Reaction Time | Conversion of Longifolene (%) | Selectivity for Isolongifolene (%) | Reference |

| Montmorillonite (B579905) Clay K10 | 120 | Not Specified | >90 | 100 | [1][4] |

| Nano-crystalline Sulfated Zirconia | 120 - 200 | 0.5 - 6 h | >90 | 100 | [4][6] |

| Silica Functionalized with Propylsulfonic Acid (SFS) | 180 | 40 min | ~100 | ~100 | [5] |

| Amberlyst-15 | 95 | 36 h | 95 | Not Specified | [4] |